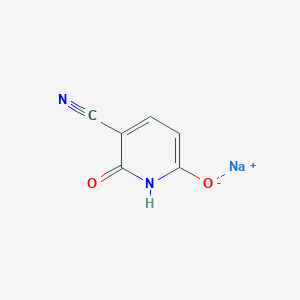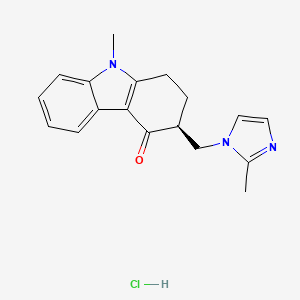
Terbuthylazine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbuthylazine-d9 is a deuterated form of the herbicide terbuthylazine, belonging to the chloro-triazine family. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling, which aids in the precise quantification of terbuthylazine in various matrices. Terbuthylazine itself is widely applied in agriculture for pre- and post-emergence control of weeds in crops such as maize and sorghum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terbuthylazine-d9 involves the incorporation of deuterium atoms into the molecular structure of terbuthylazine. This can be achieved through a multi-step synthetic route starting from deuterated precursors. One common method involves the reaction of deuterated aniline with cyanuric chloride, followed by alkylation with deuterated tert-butylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Terbuthylazine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted this compound compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Terbuthylazine-d9 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of terbuthylazine residues in environmental and biological samples.
Environmental Studies: Monitoring the degradation and persistence of terbuthylazine in soil and water.
Toxicology: Studying the metabolic pathways and toxicological effects of terbuthylazine in living organisms.
Agricultural Research: Investigating the efficacy and environmental impact of terbuthylazine as a herbicide.
Mécanisme D'action
Terbuthylazine-d9, like its non-deuterated counterpart, acts primarily as a photosynthesis inhibitor. It targets the photosystem II complex in chloroplasts, blocking electron transport and thereby inhibiting the photosynthetic process. This leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound in metabolic studies.
Comparaison Avec Des Composés Similaires
Atrazine: Another chloro-triazine herbicide with similar applications but higher water solubility and environmental persistence.
Simazine: Similar to terbuthylazine but with different solubility and degradation characteristics.
Propazine: Another member of the chloro-triazine family with comparable herbicidal properties.
Uniqueness of Terbuthylazine-d9: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in environmental monitoring and toxicological studies, where accurate quantification of herbicide residues is crucial.
Propriétés
Numéro CAS |
1346602-52-5 |
|---|---|
Formule moléculaire |
C9H16ClN5 |
Poids moléculaire |
238.767 |
Nom IUPAC |
6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
Clé InChI |
FZXISNSWEXTPMF-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Synonymes |
6-Chloro-N2-(1,1-dimethylethyl-d9)-N4-ethyl-1,3,5-triazine-2,4-diamine; 6-Chloro-N-(1,1-dimethylethyl-d9)-N’-ethyl-1,3,5-triazine-2,4-diamine; 2-Chloro-4-(ethylamino)-6-(tert-butylamino-d9)-s-triazine; 4-Ethylamino-6-tert-_x000B_(butylamino-d9)-2-chloro-S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)


![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)


![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)




